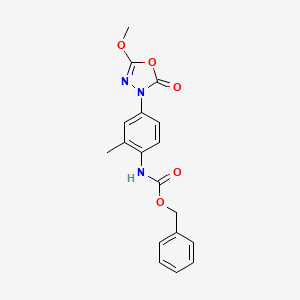

CAY10499

Descripción general

Descripción

CAY10499 es un inhibidor de lipasa no selectivo conocido por su potente inhibición de la lipasa de monoglicéridos, la lipasa sensible a hormonas y la hidrolasa de amida de ácido graso. Estas enzimas desempeñan roles cruciales en el metabolismo de los lípidos, lo que convierte a this compound en un compuesto valioso en la investigación bioquímica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: CAY10499, formalmente conocido como éster fenilmetílico del ácido [4-(5-metoxi-2-oxo-1,3,4-oxadiazol-3(2H)-il)-2-metilfenil]-carbámico, se sintetiza a través de un proceso de varios pasosLas condiciones de reacción típicamente incluyen el uso de disolventes orgánicos como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), con temperaturas de reacción mantenidas a niveles moderados para garantizar la estabilidad de los intermediarios .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica luego utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: CAY10499 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo de oxadiazol o el grupo carbamato.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de fenilo o en el anillo de oxadiazol, lo que lleva a la formación de derivados sustituidos

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones controladas

Productos Principales:

Aplicaciones Científicas De Investigación

Scientific Research Applications

CAY10499 has diverse applications across several scientific fields:

1. Biochemistry and Lipid Metabolism

- Inhibition Studies : this compound is widely used to study the inhibition of lipases, providing insights into lipid metabolism pathways. It is instrumental in understanding how lipases regulate cellular processes related to energy storage and mobilization .

- Mechanistic Insights : The compound's ability to inhibit multiple lipases allows researchers to explore the functional roles of these enzymes in various metabolic disorders .

2. Medical Research

- Obesity and Metabolic Disorders : this compound is investigated for potential therapeutic applications in obesity and related metabolic disorders. By inhibiting lipase activity, it may help regulate lipid levels and improve metabolic outcomes .

- Viral Infections : Recent studies have shown that this compound can reduce viral replication in cells infected with SARS-CoV-2 by inhibiting lipolysis, which is crucial for viral protein palmitoylation and energy production . This suggests a novel approach to managing viral infections through modulation of lipid metabolism.

3. Pharmacological Studies

- Drug Discovery : this compound serves as a reference compound in the development of new lipase inhibitors. Its broad-spectrum inhibition profile makes it a valuable tool in drug discovery aimed at targeting lipid-related diseases .

Case Studies

Case Study 1: Inhibition of Lipolysis in Adipocytes

A study assessed the impact of this compound on lipolytic activity in adipocytes. The results indicated that treatment with this compound significantly reduced glycerol release stimulated by secretin, demonstrating its effectiveness as an inhibitor of hormone-sensitive lipase .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In vitro experiments showed that this compound reduced levels of pro-inflammatory cytokines and inhibited viral replication in SARS-CoV-2-infected cells. The study highlighted its potential as a therapeutic agent against viral infections by targeting host lipid metabolism .

Mecanismo De Acción

CAY10499 ejerce sus efectos inhibiendo la actividad de la lipasa de monoglicéridos, la lipasa sensible a hormonas y la hidrolasa de amida de ácido graso. Estas enzimas participan en la hidrólisis de sustratos lipídicos, y su inhibición conduce a la acumulación de intermediarios lipídicos. El compuesto se une a los sitios activos de estas enzimas, previniendo la hidrólisis de los sustratos lipídicos y, por lo tanto, modulando las vías de señalización lipídica .

Compuestos Similares:

URB602: Un derivado de carbamato menos potente que inhibe la lipasa de monoglicéridos.

Disulfiram: Un derivado de tiuram que inhibe la lipasa de monoglicéridos.

MAFP: Un inhibidor covalente dirigido al sitio activo de la lipasa de monoglicéridos.

Unicidad de this compound: this compound es único debido a su inhibición no selectiva de múltiples lipasas, incluidas la lipasa de monoglicéridos, la lipasa sensible a hormonas y la hidrolasa de amida de ácido graso. Esta inhibición de amplio espectro lo convierte en una herramienta valiosa para estudiar el metabolismo y las vías de señalización de los lípidos .

Comparación Con Compuestos Similares

URB602: A less potent carbamate derivative that inhibits monoglyceride lipase.

Disulfiram: A thiuram derivative that inhibits monoglyceride lipase.

MAFP: An active-site-directed covalent inhibitor of monoglyceride lipase.

Uniqueness of CAY10499: this compound is unique due to its non-selective inhibition of multiple lipases, including monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. This broad-spectrum inhibition makes it a valuable tool in studying lipid metabolism and signaling pathways .

Actividad Biológica

CAY10499 is a selective inhibitor of hormone-sensitive lipase (HSL), a critical enzyme involved in lipid metabolism. This compound has garnered attention due to its diverse biological activities, particularly in the regulation of lipolysis, steroidogenesis, and its potential therapeutic applications in viral infections. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound primarily functions by inhibiting HSL, which plays a vital role in the hydrolysis of triglycerides and cholesteryl esters in adipocytes and steroidogenic tissues. The inhibition of HSL activity leads to decreased availability of free fatty acids (FFAs) and cholesterol, which are essential for various cellular processes.

Key Findings:

- Inhibition of HSL by this compound effectively suppressed the expression of steroidogenic acute regulatory protein (StAR) and subsequent progesterone synthesis in MA-10 mouse Leydig cells when stimulated with dibutyryl cyclic AMP (Bt2cAMP) .

- This compound treatment resulted in increased cholesteryl ester levels and reduced cholesterol content, demonstrating its role in modulating lipid metabolism .

Biological Activity in Viral Infections

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2 and influenza A virus (IAV). The compound's ability to inhibit lipolysis in virus-infected cells has been linked to reduced viral replication and inflammatory responses.

Research Findings:

- Treatment with this compound significantly decreased TNF-α, IL-6, and MCP-1 levels in SARS-CoV-2-infected Vero E6 cells, indicating its potential to modulate inflammatory responses during viral infections .

- In vitro studies demonstrated that this compound reduced intracellular FFAs and glycerol levels in virus-infected cells, contributing to the retention of intracellular lipid droplets .

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological effects of this compound across different cell types. Below is a summary table highlighting key experimental findings:

Implications for Drug Discovery

This compound serves as a valuable pharmacological tool for studying lipid metabolism and its implications in various diseases. Its dual role as an HSL inhibitor and potential antiviral agent opens avenues for further research into therapeutic applications.

Considerations:

- While this compound is primarily recognized for its specificity towards HSL, it has also been shown to inhibit other lipases, raising questions about selectivity in drug development .

- The compound's influence on inflammatory pathways suggests potential applications beyond metabolic disorders, including its use as an adjunct therapy in viral infections .

Propiedades

IUPAC Name |

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENHWTVRQKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.